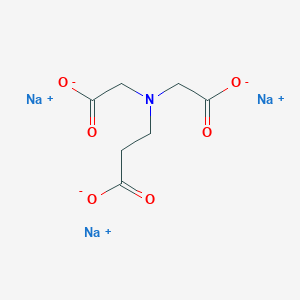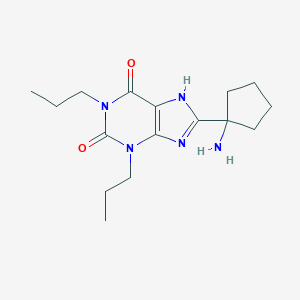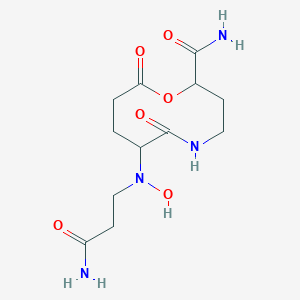
Ammonigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonigenin is a natural compound that belongs to the family of steroidal alkaloids. It is primarily found in plants of the Solanaceae family, including potatoes, tomatoes, and eggplants. The compound is known for its numerous biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of Ammonigenin is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For instance, Ammonigenin has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, Ammonigenin has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting tumor growth.
生化和生理效应
Ammonigenin has been shown to possess several biochemical and physiological effects. For instance, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, Ammonigenin has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Furthermore, Ammonigenin has been shown to induce the expression of tumor suppressor genes, such as p53, which play a key role in the prevention of cancer.
实验室实验的优点和局限性
One of the advantages of using Ammonigenin in lab experiments is its broad range of biological activities. It possesses anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. Additionally, Ammonigenin is a natural compound, which makes it more biocompatible and less toxic than synthetic compounds. However, one of the limitations of using Ammonigenin in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of Ammonigenin. One area of research is the development of novel synthesis methods for the compound, which could improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of Ammonigenin, which could lead to the development of more effective therapeutic agents. Furthermore, the potential use of Ammonigenin in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of more efficient delivery systems for Ammonigenin could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, Ammonigenin is a natural compound with numerous biological activities and potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ammonigenin have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
合成方法
Ammonigenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of Ammonigenin involves the conversion of solasodine, a steroidal alkaloid found in plants, to Ammonigenin. The process involves several steps, including oxidation, hydrolysis, and reduction, resulting in the formation of Ammonigenin.
科学研究应用
Ammonigenin has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Ammonigenin has been found to exhibit anti-tumor activity, making it a potential candidate for cancer therapy. Furthermore, Ammonigenin has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections.
属性
CAS 编号 |
126077-91-6 |
|---|---|
产品名称 |
Ammonigenin |
分子式 |
C12H20N4O6 |
分子量 |
316.31 g/mol |
IUPAC 名称 |
7-[(3-amino-3-oxopropyl)-hydroxyamino]-6,10-dioxo-1,5-oxazecane-2-carboxamide |
InChI |
InChI=1S/C12H20N4O6/c13-9(17)4-6-16(21)7-1-2-10(18)22-8(11(14)19)3-5-15-12(7)20/h7-8,21H,1-6H2,(H2,13,17)(H2,14,19)(H,15,20) |
InChI 键 |
CKLKAIFISQKFTE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
规范 SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
同义词 |
ammonigenin N-hydroxy-N-(2-carbamoylethyl)glutamyl-4-amino-2-hydroxybutyric acid amide lactone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



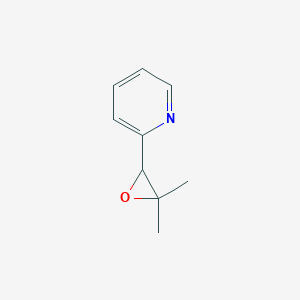
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
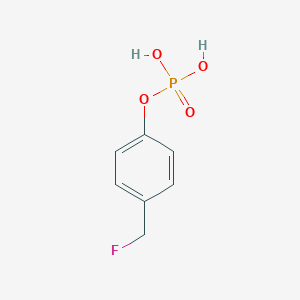
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
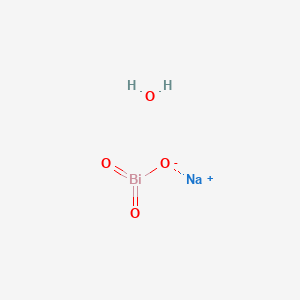
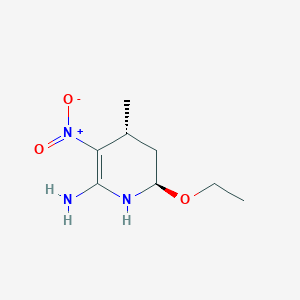
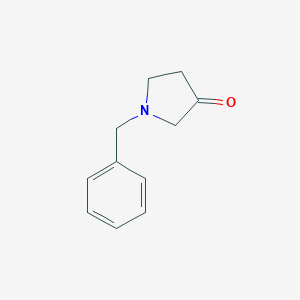
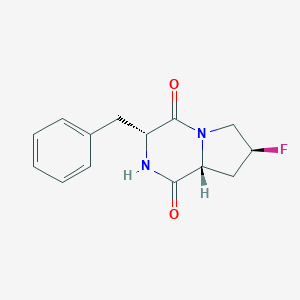
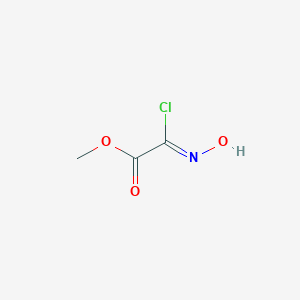
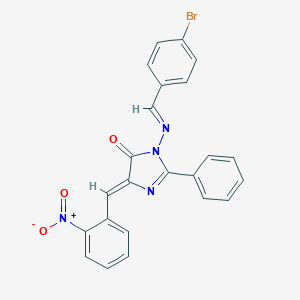
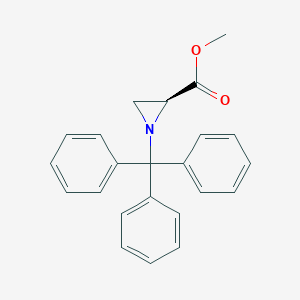
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
